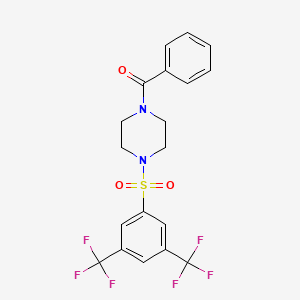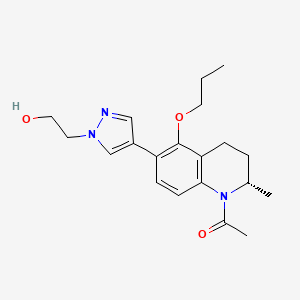
Tetra-hydro-quinoline derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-hydro-quinoline derivative 4 is a semi-hydrogenated derivative of quinoline, an organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its colorless, oily appearance and is commonly used in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-hydro-quinoline derivatives are typically synthesized through the hydrogenation of quinoline. This process involves the use of heterogeneous catalysts under mild conditions. For instance, electrochemical hydrocyanomethylation of quinoline skeletons using acetonitrile as both a hydrogen source and a cyanomethyl precursor has been demonstrated to be effective .
Industrial Production Methods: Industrial production of tetra-hydro-quinoline derivatives often involves the use of catalytic systems to ensure high efficiency and yield. The hydrogenation process can be carried out at room temperature, making it a cost-effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetra-hydro-quinoline derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted tetra-hydro-quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Tetra-hydro-quinoline derivative 4 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetra-hydro-quinoline derivative 4 involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydrogenation seen in tetra-hydro-quinoline derivatives.
Tetralin: Another hydrogenated derivative with a different ring structure.
Chromane: A structurally related compound with different functional groups.
Uniqueness: Tetra-hydro-quinoline derivative 4 is unique due to its semi-hydrogenated structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H27N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(2S)-6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C20H27N3O3/c1-4-11-26-20-17(16-12-21-22(13-16)9-10-24)7-8-19-18(20)6-5-14(2)23(19)15(3)25/h7-8,12-14,24H,4-6,9-11H2,1-3H3/t14-/m0/s1 |
InChI Key |
LCUMODKDHNQTRE-AWEZNQCLSA-N |
Isomeric SMILES |
CCCOC1=C(C=CC2=C1CC[C@@H](N2C(=O)C)C)C3=CN(N=C3)CCO |
Canonical SMILES |
CCCOC1=C(C=CC2=C1CCC(N2C(=O)C)C)C3=CN(N=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



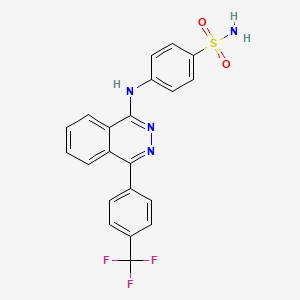
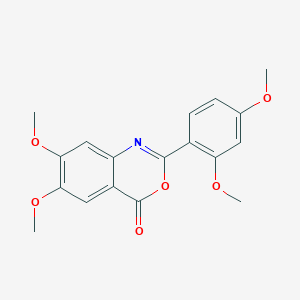
![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)
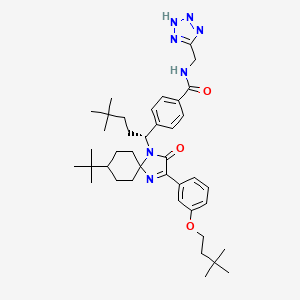


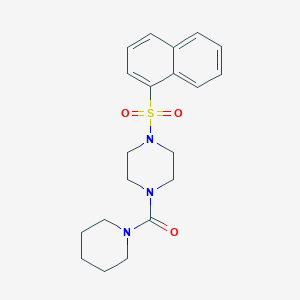
![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)


![1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea](/img/structure/B10836365.png)
